molecular formula C12H12FN3O B2702379 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine CAS No. 861211-02-1

4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine

Cat. No. B2702379
CAS RN: 861211-02-1
M. Wt: 233.246
InChI Key: VTEZOYAOWZOMQA-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

1. Kinase Inhibitors

4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine has been explored in the context of anticancer agents, particularly as a potential kinase inhibitor. This compound is part of a broader class of biologically active molecules that have been studied for their effectiveness in inhibiting kinase activity, which is a crucial target in cancer treatment (Wada et al., 2012).

2. Antiviral Applications

Research has been conducted on analogs of this compound for their potential use as non-nucleoside reverse transcriptase inhibitors in HIV-1 treatment. This demonstrates the compound's relevance in the development of antiviral drugs, especially those targeting HIV (Loksha et al., 2016).

3. Tubulin Inhibition in Cancer Treatment

Another significant application of derivatives of this compound is in the field of cancer therapy, where they have been found to inhibit tubulin. This unique mechanism of action distinguishes it from other anticancer agents and highlights its potential in overcoming drug resistance in cancer treatment (Zhang et al., 2007).

4. Chemical Synthesis and Reactions

The compound has been studied for its chemical properties, especially in the context of cine-amination reactions and pyrimidine rearrangements. These studies provide insights into the compound's behavior and potential applications in chemical synthesis (Rasmussen et al., 1978).

5. Monoamine Transporter Ligands

Research into compounds related to 4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine has included their use as high-affinity ligands for monoamine transporters. This is significant for understanding neurotransmitter dynamics and could have implications for treating neurological disorders (Greiner et al., 2006).

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-7-6-15-12(14)16-11(7)8-3-4-10(17-2)9(13)5-8/h3-6H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZOYAOWZOMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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